Thiol SN2 Reactivity: Bromoacetyl vs. Chloroacetyl
In a systematic structure-activity study of α-halo-carbonyl compounds, the abiotic thiol reactivity (EC50) and Tetrahymena pyriformis toxicity (IGC50) established the intrinsic electrophilicity order I > Br > Cl > F [1]. 2-(2-Bromoacetyl)thiophene recorded an IGC50 of 0.006 mmol/L, placing it in the high-reactivity tier characteristic of α-bromoketones, whereas α-chloroketones consistently exhibit lower reactivity and higher EC50/IGC50 values within the same dataset [1][2]. This means 2-(2-bromoacetyl)thiophene will react faster with soft nucleophiles (thiols, amines) under milder conditions than its chloro counterpart.
| Evidence Dimension | Acute aquatic toxicity (IGC50, Tetrahymena pyriformis, 40 h) as a surrogate for electrophilic reactivity |
|---|---|
| Target Compound Data | IGC50 = 0.006 mmol/L |
| Comparator Or Baseline | Chloroacetyl analogs (class): IGC50 values are systematically higher (less toxic, less reactive); exact value for 2-(2-chloroacetyl)thiophene not available in this dataset but class trend is robust |
| Quantified Difference | Bromoacetyl > chloroacetyl reactivity (rank order); IGC50 difference of ~0.5–1.0 log units typical between Br and Cl analogs in this compound series |
| Conditions | Tetrahymena pyriformis population growth inhibition assay, 40 h exposure, pH 7.35, 27 °C |
Why This Matters
A bromoacetyl electrophile enables faster, higher-yielding nucleophilic substitutions at lower temperatures, reducing thermal degradation of sensitive intermediates during scale-up.
- [1] Schultz, T. W.; Ralston, K. E.; Roberts, D. W.; Veith, G. D.; Aptula, A. O. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. SAR QSAR Environ. Res. 2007, 18, 21–29. View Source
- [2] QSAR Database. Compound 10967/17: 2-(2-Bromoacetyl)thiophene IGC50. Repository of QSAR Data. View Source
